molecular formula C8H15O11P B125844 3-Deoxy-2-octulosonate-4-phosphate CAS No. 143651-48-3

3-Deoxy-2-octulosonate-4-phosphate

Cat. No. B125844
CAS RN: 143651-48-3
M. Wt: 318.17 g/mol
InChI Key: UTNZDUXOWSLJKE-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-2-octulosonate-4-phosphate (Kdo2-4P) is a critical component of the outer membrane of Gram-negative bacteria. It plays an essential role in the biosynthesis of lipopolysaccharides (LPS), which are important virulence factors in many pathogenic bacteria. Kdo2-4P has been extensively studied as a target for the development of antibiotics and vaccines against bacterial infections.

Scientific Research Applications

Catalytic Mechanisms and Enzymatic Activity

  • 3-Deoxy-2-octulosonate-4-phosphate (KDO8P) synthase, found in bacteria like Neisseria gonorrhoeae and Escherichia coli, is crucial for catalyzing the formation of KDO8P from phosphoenolpyruvate and d-arabinose 5-phosphate. This reaction is a key step in the biosynthesis of lipopolysaccharides in Gram-negative bacteria (Sheflyan et al., 2000), (Radaev et al., 2000).

Structural Analysis and Modeling

  • Detailed crystallographic studies of KDO8P synthase have provided insights into its active site structure and catalytic mechanism. These findings aid in understanding the enzyme's role in bacterial cell wall synthesis and its potential as a target for antimicrobial agents (Wagner et al., 2000), (Xu et al., 2003).

Role in Bacterial Endotoxin Formation

  • KDO8P is a component of the endotoxin of bacteria like Bordetella pertussis, indicating its importance in the pathogenicity and immune response elicitation in host organisms (Chaby & Szabó, 1975).

Enzymatic Reaction Mechanism Studies

  • Research has explored the reaction mechanism of KDO8P synthase, including the C-O bond cleavage of phosphoenolpyruvate and the use of synthetic analogues to probe the structure of the reaction intermediate. These studies contribute to a deeper understanding of the enzymatic pathways and potential for synthetic biology applications (Hedstrom & Abeles, 1988), (Baasov et al., 1993).

Potential in Drug Design and Inhibitors

  • The structural and mechanistic understanding of KDO8P synthase aids in the design of novel inhibitors, potentially leading to new antimicrobial agents targeting Gram-negative bacteria (Belakhov et al., 2002).

properties

CAS RN

143651-48-3

Product Name

3-Deoxy-2-octulosonate-4-phosphate

Molecular Formula

C8H15O11P

Molecular Weight

318.17 g/mol

IUPAC Name

(4R,5S,6R,7R)-5,6,7,8-tetrahydroxy-2-oxo-4-phosphonooxyoctanoic acid

InChI

InChI=1S/C8H15O11P/c9-2-4(11)6(12)7(13)5(19-20(16,17)18)1-3(10)8(14)15/h4-7,9,11-13H,1-2H2,(H,14,15)(H2,16,17,18)/t4-,5-,6-,7-/m1/s1

InChI Key

UTNZDUXOWSLJKE-DBRKOABJSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O

SMILES

C(C(C(C(C(CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O

Other CAS RN

143651-48-3

synonyms

3-deoxy-2-octulosonate-4-phosphate
3-deoxy-D-manno-2-octulosonate-4-phosphate
Kdo-4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-2-octulosonate-4-phosphate
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3-Deoxy-2-octulosonate-4-phosphate
Reactant of Route 4
3-Deoxy-2-octulosonate-4-phosphate
Reactant of Route 5
3-Deoxy-2-octulosonate-4-phosphate
Reactant of Route 6
3-Deoxy-2-octulosonate-4-phosphate

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